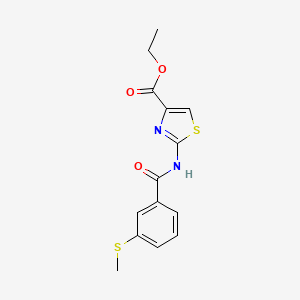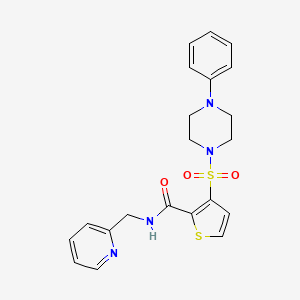
Ethyl 2-(3-(methylthio)benzamido)thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(メチルチオ)ベンザミド)チアゾール-4-カルボン酸エチルは、チアゾールファミリーに属する合成有機化合物です。チアゾールは、五員環に硫黄原子と窒素原子を両方とも含む複素環式化合物です。
製法
合成経路と反応条件
2-(3-(メチルチオ)ベンザミド)チアゾール-4-カルボン酸エチルの合成は、通常、以下の手順を伴います。
チアゾール環の形成: チアゾール環は、α-ハロケトンとチオ尿素を塩基性条件下で反応させることで合成できます。
アミド化: 次に、チアゾール誘導体を3-(メチルチオ)安息香酸と反応させて対応するアミドを形成します。
エステル化: 最後に、カルボン酸基を硫酸などの触媒の存在下でエタノールとエステル化してエチルエステルを得ます。
工業的製法
この化合物の工業的生産には、同様の手順がより大規模で行われ、連続フロー反応器と自動システムを利用して、一貫性と効率性を確保します。高純度の試薬と最適化された反応条件を使用することが、高収率と純度を達成するために不可欠です。
化学反応解析
反応の種類
2-(3-(メチルチオ)ベンザミド)チアゾール-4-カルボン酸エチルは、次のような様々な化学反応を起こす可能性があります。
酸化: メチルチオ基は、過酸化水素またはm-クロロ過安息香酸などの酸化剤を使用してスルホキシドまたはスルホンに酸化することができます。
還元: エステル中のカルボニル基は、水素化リチウムアルミニウムなどの還元剤を使用してアルコールに還元することができます。
置換: チアゾール環は、特にC-2位で求電子置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: ハロゲン化剤、ニトロ化剤。
主要な生成物
酸化: スルホキシドまたはスルホン誘導体。
還元: アルコール誘導体。
置換: ハロゲン化またはニトロ化されたチアゾール誘導体。
科学研究への応用
2-(3-(メチルチオ)ベンザミド)チアゾール-4-カルボン酸エチルは、科学研究でいくつかの応用があります。
医薬品化学: チアゾール環の生物学的活性により、抗菌剤、抗真菌剤、抗癌剤としての可能性が研究されています。
医薬品: この化合物は、様々な疾患を標的とする新薬の開発のためのリード化合物として検討されています。
材料科学: 導電性ポリマーや有機半導体など、ユニークな特性を持つ新規材料の合成に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3-(METHYLSULFANYL)BENZAMIDO]-1,3-THIAZOLE-4-CARBOXYLATE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction between a benzoyl chloride derivative and an amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound with improved control over reaction parameters.
Catalytic Processes: The use of catalysts such as palladium or platinum can enhance reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
ETHYL 2-[3-(METHYLSULFANYL)BENZAMIDO]-1,3-THIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Amide or ester derivatives.
科学的研究の応用
ETHYL 2-[3-(METHYLSULFANYL)BENZAMIDO]-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial and fungal infections.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
作用機序
2-(3-(メチルチオ)ベンザミド)チアゾール-4-カルボン酸エチルの作用機序は、特定の分子標的と経路との相互作用を伴います。
分子標的: この化合物は、微生物の増殖や癌細胞の増殖に関与する酵素や受容体を標的とする可能性があります。
経路: DNA合成、タンパク質合成、細胞シグナル伝達経路などの重要な経路を阻害し、微生物や癌細胞の増殖を抑制する可能性があります。
類似化合物の比較
類似化合物
2-アミノチアゾール誘導体: 抗癌剤および抗菌剤として知られています。
2,4-二置換チアゾール: 抗菌、抗真菌、抗炎症効果など、幅広い生物学的活性を示します。
独自性
2-(3-(メチルチオ)ベンザミド)チアゾール-4-カルボン酸エチルは、メチルチオ基が存在することによりユニークです。これは、他のチアゾール誘導体に比べて生物学的活性と特異性を高める可能性があります。
類似化合物との比較
Similar Compounds
ETHYL 2-(3-(METHYLSULFONYL)BENZAMIDO)BENZO[D]THIAZOLE-6-CARBOXYLATE: This compound has a similar structure but with a sulfonyl group instead of a methylsulfanyl group.
6-ETHYL-2-[3-(METHYLSULFANYL)BENZAMIDO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE: This compound has a thieno[2,3-c]pyridine ring instead of a thiazole ring.
Uniqueness
ETHYL 2-[3-(METHYLSULFANYL)BENZAMIDO]-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its specific combination of functional groups and its potential biological activities. The presence of the thiazole ring and the methylsulfanyl group contributes to its distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H14N2O3S2 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
ethyl 2-[(3-methylsulfanylbenzoyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H14N2O3S2/c1-3-19-13(18)11-8-21-14(15-11)16-12(17)9-5-4-6-10(7-9)20-2/h4-8H,3H2,1-2H3,(H,15,16,17) |
InChIキー |
ITNJOTPGOKHHDA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B11265299.png)
![1-[3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B11265301.png)
![Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11265306.png)
![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B11265313.png)

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B11265315.png)
![4-{[6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(3-methylbutyl)benzamide](/img/structure/B11265321.png)
![3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B11265327.png)
![N-(4-Chloro-2-fluorophenyl)-2-{[2-(thiomorpholin-4-YL)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}acetamide](/img/structure/B11265334.png)
![3-(3-chlorobenzyl)-6-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B11265343.png)
![N-(4-Chlorophenyl)-N-methyl-2-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]thiophene-3-sulfonamide](/img/structure/B11265348.png)
![3-(4-Chlorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B11265350.png)
![3-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B11265353.png)
![1-(3-fluorophenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11265354.png)
